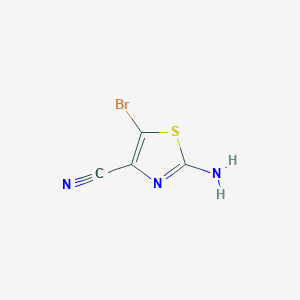

2-Amino-5-bromothiazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-bromo-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRSBLKVIBXYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727363 | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944804-79-9 | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-bromothiazole-4-carbonitrile

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-amino-5-bromothiazole-4-carbonitrile, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The document delves into the mechanistic underpinnings of the synthetic strategies, offers detailed experimental protocols, and presents the information in a structured format for practical application in a laboratory setting.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic system frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile chemical nature allows for extensive functionalization, making it a valuable building block in the design of novel therapeutic agents. The introduction of a bromine atom at the 5-position and a nitrile group at the 4-position of the 2-aminothiazole core further enhances its utility as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling and derivatization reactions. This guide will focus on the practical synthesis of this compound, a molecule with significant potential in medicinal chemistry.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-stage synthetic approach. The primary disconnection breaks the carbon-bromine bond, pointing to a late-stage bromination of a 2-aminothiazole-4-carbonitrile intermediate. A further disconnection of the thiazole ring itself leads back to simple, readily available starting materials through a multicomponent reaction strategy, such as a modified Gewald reaction.

Our synthetic strategy will therefore focus on:

-

Part 1: Synthesis of the 2-Aminothiazole-4-carbonitrile Core. This will be achieved through a one-pot, three-component reaction analogous to the Gewald synthesis, a powerful method for the formation of highly substituted 2-aminothiophenes and related heterocycles.

-

Part 2: Regioselective Bromination. The subsequent step will involve the selective introduction of a bromine atom at the C5 position of the thiazole ring, a position electronically activated for electrophilic substitution by the amino group at C2.

This strategic approach offers an efficient and convergent route to the target molecule, utilizing readily accessible starting materials.

Part 1: Synthesis of the 2-Aminothiazole-4-carbonitrile Core via a Modified Gewald Three-Component Reaction

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, and its principles can be adeptly modified for the construction of the 2-aminothiazole ring system.[1][2] This one-pot reaction brings together three key components: an α-halocarbonyl compound, an active methylene nitrile (in this case, malononitrile), and a sulfur source (elemental sulfur for thiophenes, and by extension, a sulfur-containing nucleophile for thiazoles). In our modified approach for the thiazole synthesis, we will utilize thiourea, which conveniently serves as both the sulfur source and the origin of the 2-amino group.

The proposed starting materials for this synthesis are:

-

An α-haloaldehyde or α-haloketone: For the synthesis of a 4-unsubstituted thiazole, an α-haloaldehyde such as 2-bromoacetaldehyde or its synthetic equivalent would be suitable.

-

Malononitrile: This active methylene compound will provide the carbon atoms at positions 4 and the nitrile group of the thiazole ring.

-

Thiourea: This reagent will provide the sulfur atom and the 2-amino group of the thiazole ring.

Reaction Mechanism

The reaction is believed to proceed through the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the α-haloaldehyde and malononitrile.[2] This forms an α,β-unsaturated dinitrile intermediate.

-

Michael Addition: Thiourea then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur atom attacking the carbon bearing the halogen, leading to the displacement of the halide ion and the formation of the thiazole ring. Subsequent tautomerization yields the aromatic 2-aminothiazole-4-carbonitrile.

Experimental Protocol: Synthesis of 2-Aminothiazole-4-carbonitrile

This protocol is a representative procedure based on established principles of thiazole synthesis. Optimization may be required based on specific laboratory conditions and the precise α-halocarbonyl compound used.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromoacetaldehyde diethyl acetal | 197.07 | 1.97 g | 10 |

| Malononitrile | 66.06 | 0.66 g | 10 |

| Thiourea | 76.12 | 0.76 g | 10 |

| Sodium ethoxide | 68.05 | 0.68 g | 10 |

| Ethanol | - | 50 mL | - |

| Hydrochloric acid (2M) | - | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL) and sodium ethoxide (0.68 g, 10 mmol).

-

Stir the mixture until the sodium ethoxide is completely dissolved.

-

To this solution, add malononitrile (0.66 g, 10 mmol) and thiourea (0.76 g, 10 mmol). Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromoacetaldehyde diethyl acetal (1.97 g, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Slowly add 2M hydrochloric acid to the reaction mixture with stirring until the pH is approximately 2-3 to hydrolyze the acetal.

-

Continue stirring at room temperature for an additional 1 hour.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: Regioselective Bromination of 2-Aminothiazole-4-carbonitrile

The bromination of the 2-aminothiazole ring is a classic electrophilic aromatic substitution reaction. The amino group at the 2-position is a strong activating group and directs electrophiles to the 5-position. Common brominating agents for this transformation include elemental bromine in a suitable solvent or N-bromosuccinimide (NBS).[3][4] The use of NBS is often preferred as it is a solid and easier to handle than liquid bromine.

Reaction Mechanism

The mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich C5 position of the thiazole ring. The resulting sigma complex then loses a proton to restore aromaticity, yielding the 5-bromo-substituted product.

Experimental Protocol: Bromination of 2-Aminothiazole-4-carbonitrile

This protocol provides a general procedure for the bromination of the synthesized 2-aminothiazole-4-carbonitrile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminothiazole-4-carbonitrile | 125.14 | 1.25 g | 10 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 |

| Acetonitrile | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-aminothiazole-4-carbonitrile (1.25 g, 10 mmol) in acetonitrile (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

Continue stirring at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

To the residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthetic Pathway

To provide a clear visual representation of the synthetic process, the following diagrams have been generated using the DOT language.

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the two-stage synthesis.

Characterization and Quality Control

The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: To determine the purity of the crystalline products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The described two-part strategy, commencing with a modified Gewald-type three-component reaction to construct the core heterocyclic ring, followed by a regioselective bromination, provides an efficient route to this valuable synthetic intermediate. The detailed experimental protocols and mechanistic insights are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of this and related 2-aminothiazole derivatives for further investigation.

References

-

Journal of Organic Chemistry and Chemical Perspectives. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

- Google Patents. (n.d.). CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions with ketones and malononitrile. | Download Scientific Diagram. Retrieved from [Link]

-

Yin, G., Ma, J., Shi, H., & Tao, Q. (n.d.). facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

-

National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US4324899A - 2-Amino-5-cyanothiazoles and their preparation.

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

-

SciSpace. (n.d.). The reactions of malononitrile with α-diketones and related studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[3][5][6] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Retrieved from [Link]

- Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

-

ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile. Retrieved from [Link]

-

Georg Thieme Verlag KG. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 2-Amino-5-bromothiazole-4-carbonitrile

Abstract

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Amino-5-bromothiazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. The 2-aminothiazole moiety is a privileged structure, frequently utilized in drug discovery for its ability to target a wide array of proteins.[1] Accurate and efficient characterization of intermediates like this compound is paramount for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients. This document details the underlying spectroscopic principles, a validated experimental protocol using Attenuated Total Reflectance (ATR), and a thorough guide to spectral interpretation, correlating vibrational frequencies with the molecule's distinct functional groups.

The Analyte: A Structural and Vibrational Overview

This compound (C₄H₂BrN₃S) is a solid organic compound with a molecular weight of 204.05 g/mol .[2] Its structure is characterized by a five-membered thiazole ring substituted with three key functional groups that dictate its chemical reactivity and its infrared spectrum: a primary amine (-NH₂), a nitrile (-C≡N), and a bromine atom (-Br).

Chemical Structure:

-

Primary Amine (-NH₂): Attached to position 2 of the thiazole ring. This group is a key site for hydrogen bonding and further chemical modification. Its N-H bonds give rise to characteristic stretching and bending vibrations.[3]

-

Nitrile (-C≡N): Located at position 4. The carbon-nitrogen triple bond is a strong, polar bond that produces a sharp, intense, and highly diagnostic absorption band in the FT-IR spectrum.[4]

-

Thiazole Ring: A heteroaromatic ring containing sulfur and nitrogen. The ring itself has characteristic stretching vibrations (C=N, C=C, C-S) that contribute to the fingerprint region of the spectrum.[5][6]

-

Carbon-Bromine Bond (C-Br): Attached at position 5. The C-Br stretching vibration typically appears at low wavenumbers, often in the far-infrared region, but can be a useful confirmation of halogenation.[7]

Understanding these structural components is the foundation for a logical interpretation of the resulting FT-IR spectrum.

The Method: Principles of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that identifies chemical compounds by measuring the absorption of infrared radiation.[8][9] When IR radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural vibrational modes (stretching, bending, rocking).[10] The resulting spectrum is a plot of absorbed energy versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint."[8][9]

Modern FT-IR instruments utilize a Michelson interferometer, which splits a beam of IR radiation, passes it through the sample, and then recombines the beams to create an interferogram.[11][12] A mathematical process called a Fourier Transform converts this complex signal into the familiar absorption spectrum.[11] This method offers significant advantages over older dispersive techniques, including higher speed, sensitivity, and resolution.[13]

For this analysis, Attenuated Total Reflectance (ATR) is the recommended sampling technique. ATR works by pressing the sample against a high-refractive-index crystal (commonly diamond).[14][15] An IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a few micrometers into the sample.[14][15][16] This interaction provides a spectrum of the sample's surface with minimal to no preparation, making it the primary method for analyzing solid and liquid samples.[14][15][17]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to generate a high-quality, reproducible FT-IR spectrum of this compound using a standard FT-IR spectrometer equipped with a diamond ATR accessory.

3.1 Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).

-

Accessory: A single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

-

Sample: this compound (solid powder).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2 Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Confirm the desiccator within the instrument is active to reduce interference from atmospheric water vapor.

-

-

ATR Crystal Cleaning (Critical Step):

-

Moisten a lint-free wipe with isopropanol.

-

Thoroughly clean the surface of the diamond ATR crystal to remove any residual contaminants from previous analyses.

-

Perform a second cleaning with a fresh wipe to ensure purity.

-

Rationale: A contaminated crystal will produce a spectrum containing peaks from both the analyte and the impurity, leading to erroneous data.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in position, collect a background spectrum.

-

Typical Parameters: Scan range: 4000–400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 16-32.

-

Causality: The background scan measures the ambient environment (atmospheric CO₂ and H₂O) and the instrument's optical bench. This spectrum is digitally subtracted from the sample spectrum to ensure that the final data represents only the sample itself.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the diamond crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

-

Rationale: Good contact is essential for the evanescent wave to penetrate the sample effectively. Insufficient contact results in a weak, low-quality spectrum.[18]

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis Cleanup:

-

Release the pressure, raise the press arm, and carefully remove the solid sample from the crystal using a clean spatula or wipe.

-

Thoroughly clean the ATR crystal with isopropanol as described in Step 2 to prepare the instrument for the next user.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol.

Caption: Workflow for ATR-FT-IR Analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound should be interpreted by systematically assigning absorption bands to the molecule's functional groups. The spectrum is typically divided into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–400 cm⁻¹).[10]

5.1 Expected Characteristic Absorption Bands

The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| 3500–3300 | -NH₂ (Primary Amine) Asymmetric & Symmetric Stretch | Medium | A characteristic doublet (two distinct peaks) is expected for a primary amine.[3][19][20] |

| 2260–2220 | -C≡N (Nitrile) Stretch | Strong, Sharp | This is a highly diagnostic peak. Its position indicates it is attached to an unsaturated system.[4][20] |

| 1650–1580 | -NH₂ (Primary Amine) Scissoring (Bending) | Medium to Strong | This bending vibration provides further confirmation of the primary amine group.[3] |

| 1620–1500 | Thiazole Ring (C=N and C=C Stretch) | Medium to Strong | A series of bands in this region corresponds to the aromatic-like stretching of the heterocyclic ring.[5][6][21] |

| < 700 | C-Br (Carbon-Bromine) Stretch | Medium to Strong | This peak may fall at the lower limit of or outside the range of a standard mid-IR spectrometer.[7] |

5.2 Analysis and Discussion

-

N-H Stretching Region (3500–3300 cm⁻¹): The presence of two distinct bands in this region is the primary evidence for the -NH₂ group.[3][20] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.[22]

-

Nitrile Peak (~2240 cm⁻¹): A sharp, strong absorption here is unambiguous proof of the -C≡N group.[4] The intensity is due to the large change in dipole moment during the stretching vibration of this polar bond.[4]

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous overlapping peaks from C-N, C-S, and various bending modes. While individual assignment is difficult, the overall pattern is unique to the molecule's structure and serves as a definitive "fingerprint" for identification when compared against a reference spectrum.[10][23]

By combining the evidence from these distinct regions, a high-confidence structural confirmation of this compound can be achieved, ensuring its identity and purity for subsequent use in research and development.

References

-

ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Retrieved from ResearchGate. [Link]

-

Instrumentic. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Instrumentic. [Link]

-

Janeš, D., & Dolenc, M. S. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

-

Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from universalprint.org. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU Department of Chemistry. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from UCSC Chemistry. [Link]

-

Millikin University. (n.d.). IR Absorption Table. Retrieved from Millikin University Chemistry. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

-

Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry. [Link]

-

Universal Lab. (2024, March 6). Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Retrieved from Universal Lab Blog. [Link]

-

NIST. (n.d.). Quantitative Infrared Database. Retrieved from NIST Chemistry WebBook. [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from Spectroscopy Online. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from UWI Chemistry. [Link]

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from Wikipedia. [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from MSU Department of Chemistry. [Link]

-

ChemBK. (2024, April 9). 2-AMINO-5-BROMOTHIAZOLE HYDROBROMIDE. Retrieved from ChemBK. [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from UF Polymer Chemistry Characterization Lab. [Link]

-

NIST. (n.d.). Evaluated Infrared Spectra. Retrieved from NIST Chemistry WebBook. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from SlidePlayer. [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from Spectroscopy Online. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy. Retrieved from Agilent. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from YouTube. [Link]

-

Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from Semantic Scholar. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

ResearchGate. (n.d.). Normalized spectra from NIST Chemistry WebBook. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 4-Amino-2-bromothiazole-5-carboxylic acid. Retrieved from PubChem. [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. universalprint.org [universalprint.org]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis | Universal Lab Blog [universallab.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 14. jascoinc.com [jascoinc.com]

- 15. mt.com [mt.com]

- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 17. agilent.com [agilent.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. IR Absorption Table [webspectra.chem.ucla.edu]

- 21. researchgate.net [researchgate.net]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

The 2-Aminothiazole Scaffold: A Technical Guide to Biological Activity and Developability

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents a duality in medicinal chemistry: it is simultaneously a "privileged structure" capable of nanomolar binding across diverse protein targets (kinases, GPCRs, enzymes) and a potential "toxicophore" requiring rigorous structural optimization to prevent metabolic liability.[1][2]

This guide analyzes the pharmacophoric utility of the 2-AT core, detailing its dominance in oncology (specifically kinase inhibition), its utility in antimicrobial applications, and the critical synthetic and safety protocols required to develop viable drug candidates.

Structural Pharmacophore & Chemical Space

The 2-aminothiazole ring is not merely a linker; it is an active participant in ligand-target binding. Its efficacy stems from its electronic distribution and capacity for multiple non-covalent interactions.

The Pharmacophoric Triad

The scaffold presents three distinct interaction vectors:

-

Endocyclic Nitrogen (N3): A potent hydrogen bond acceptor (HBA). In kinase inhibitors, this often binds to the "hinge region" backbone amide protons.

-

Exocyclic Amine (C2-NH2): A hydrogen bond donor (HBD). It frequently interacts with backbone carbonyls or conserved glutamate residues (e.g., Glu in the

C-helix of kinases). -

Sulfur Atom (S1): Contributes to lipophilicity and can engage in weak

-hole interactions or aromatic

Electronic Tuning

The basicity of the exocyclic amine is tunable. Electron-withdrawing groups (EWGs) at C5 reduce the pKa, improving membrane permeability but potentially altering H-bond strength. Conversely, electron-donating groups (EDGs) increase electron density, which can enhance binding affinity but significantly increases the risk of metabolic bioactivation (see Section 4).

Therapeutic Vertical: Oncology & Kinase Inhibition[3][4]

The most successful application of 2-ATs is in the inhibition of ATP-dependent kinases. The scaffold mimics the adenine ring of ATP, allowing it to anchor deeply within the catalytic cleft.

Mechanism of Action: ATP Competitors

Drugs like Dasatinib (Src/Abl inhibitor) and Alpelisib (PI3K inhibitor) utilize the 2-AT core to occupy the adenine-binding pocket.

-

Hinge Binding: The thiazole N3 and the exocyclic NH form a bidentate H-bond network with the kinase hinge region (e.g., Met318 in c-Src).

-

Gatekeeper Interaction: Substituents at C5 project into the hydrophobic back-pocket, often determining selectivity against the "gatekeeper" residue.

Visualization: Kinase Binding Pathway

The following diagram illustrates the competitive inhibition mechanism and the critical interaction points.

Caption: Competitive binding logic of 2-aminothiazoles at the ATP-binding site of protein kinases.

Comparative Potency Data

The following table summarizes the potency of 2-AT derivatives against key oncogenic targets.

| Compound Class | Target Kinase | IC50 Value | Key Structural Feature | Reference |

| Dasatinib | Bcr-Abl / Src | < 1.0 nM | 2-amino-5-thiazolecarboxamide core | [1, 2] |

| Alpelisib | PI3K | ~4.6 nM | 2-aminothiazole urea linkage | [3] |

| CDK Inhibitors | CDK2/Cyclin E | 10 - 50 nM | C5-aryl substitution for shape complementarity | [4] |

| CK2 Modulators | CK2 | 3.4 | Allosteric binding (non-ATP competitive) | [5] |

Experimental Protocol: The Hantzsch Synthesis[1][4][5][6][7]

While many routes exist, the Hantzsch Thiazole Synthesis remains the gold standard for generating 2-aminothiazole libraries due to its reliability and modularity.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-phenyl-2-aminothiazole. Scale: 10 mmol.

Reagents:

-

Acetophenone derivative (

-haloketone): 1.0 eq -

Thiourea: 1.2 eq (Excess ensures complete consumption of the lachrymatory haloketone)[3]

-

Ethanol (Absolute): 10 volumes

-

Sodium Acetate (optional): 1.0 eq (To buffer HBr generation)

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of

-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask. -

Addition: Add 12 mmol of thiourea. If the haloketone is highly reactive, add thiourea portion-wise to control exotherm.

-

Cyclization: Reflux the mixture at 78°C for 2–4 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting ketone.

-

-

Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates.

-

Neutralization: Filter the solid and resuspend in water. Basify with 10% NH

OH or Na -

Purification: Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Caption: Step-wise mechanism of the Hantzsch synthesis for 2-aminothiazole generation.

Critical Liability: Metabolic Activation & Toxicity[8][9][10]

Warning: As a developer, you must treat the 2-aminothiazole moiety as a structural alert until proven otherwise.

The Mechanism of Bioactivation

The electron-rich nature of the thiazole ring, particularly when substituted with an amine, makes it a substrate for Cytochrome P450 enzymes (CYP450).

-

Epoxidation: CYPs attack the C4-C5 double bond, forming a highly reactive epoxide or thiirane intermediate.

-

Ring Opening: This unstable intermediate reacts with nucleophiles (e.g., Glutathione, or worse, liver proteins).

-

Idiosyncratic Toxicity: Covalent binding to hepatic proteins can trigger immune-mediated hepatotoxicity.

Mitigation Strategies

-

Block the Metabolic "Soft Spot": Substitution at the C5 position (e.g., with a methyl, chloro, or aryl group) sterically and electronically hinders epoxidation.

-

Electron Withdrawal: Adding EWGs (e.g., -CF3, -CN) to the ring or the exocyclic amine reduces electron density, making the ring less susceptible to oxidative attack.

-

Bioisosteres: If toxicity persists, replace the thiazole with an isoxazole or pyrazole.

Caption: Metabolic activation pathway leading to potential hepatotoxicity via reactive intermediates.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[4] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.[4] Journal of Medicinal Chemistry.

-

Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid and Its Analogs. BenchChem Technical Guides.

-

Chaikuad, A., et al. (2016). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.[5] Journal of Medicinal Chemistry.

-

Jakopin, Z. (2020).[6] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiazole Core in Kinase Inhibitor Discovery: A Technical Guide

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of kinase inhibitor discovery.[1][2] Its planar geometry, capacity for diverse substitution, and inherent ability to form critical hydrogen bonds with the kinase hinge region have made it a cornerstone in the development of ATP-competitive inhibitors. This guide provides a technical deep-dive into the rational design, synthesis, and optimization of 2-aminothiazole-based kinase inhibitors, tailored for drug discovery professionals.

Structural Rationale: The "Hinge Binder"

The success of the 2-aminothiazole core stems from its ability to mimic the adenine ring of ATP. In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. Effective inhibitors must anchor themselves here.

The Donor-Acceptor Motif

The 2-aminothiazole moiety typically functions as a bidentate ligand:

-

Hydrogen Bond Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from a backbone amide nitrogen in the hinge (e.g., Met318 in Abl kinase).

-

Hydrogen Bond Donor: The exocyclic 2-amino group (-NH-) donates a hydrogen bond to a backbone carbonyl oxygen in the hinge.

This Donor-Acceptor (D-A) pattern is critical for potency. The scaffold's planarity ensures it fits the narrow hydrophobic cleft of the ATP pocket, while substituents at the C4 and C5 positions allow for exploration of the "gatekeeper" and solvent-exposed regions to tune selectivity.

Medicinal Chemistry Strategy

Synthetic Route: The Hantzsch Thiazole Synthesis

The most robust method for constructing the 2-aminothiazole ring is the Hantzsch synthesis . This condensation reaction between an

Mechanism & Causality

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the electrophilic

-carbon of the haloketone. -

Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack by the nitrogen, closing the ring.

-

Dehydration: Loss of water aromatizes the system, driving the reaction to completion.

Structure-Activity Relationship (SAR) & Optimization

-

C2-Position (Amine): Often derivatized as an amide or urea to reach into the specificity pocket (e.g., DFG-out conformation).

-

C4-Position: Substituents here (often aryl rings) interact with the hydrophobic back pocket or the gatekeeper residue. Bulky groups can enforce selectivity.

-

C5-Position: This position is critical for metabolic stability. Unsubstituted C5 positions are prone to metabolic oxidation (epoxidation), leading to reactive metabolites. Blocking this site with a methyl, halogen, or carboxamide group (as in Dasatinib) significantly improves drug-like properties (DMPK).

Case Study: Dasatinib (Sprycel)

Dasatinib is the quintessential example of a 2-aminothiazole-based kinase inhibitor. Approved for Chronic Myeloid Leukemia (CML), it targets BCR-Abl and Src family kinases.

-

Binding Mode: The 2-aminothiazole moiety is linked to a pyrimidine ring. The specific hydrogen bonding network involves the thiazole-pyrimidine axis interacting with the hinge residue Met318 (in Abl).

-

Selectivity: The 2-chloro-6-methylphenyl ring (linked via the amide) occupies the hydrophobic pocket, exploiting the small Threonine gatekeeper in Src/Abl.

Visualizations

Diagram 1: The Hantzsch Synthesis Workflow

This diagram outlines the standard synthetic pathway for generating library candidates.

Caption: Step-by-step workflow for the Hantzsch synthesis of the 2-aminothiazole core.

Diagram 2: Dasatinib Binding Mode Schematic

A conceptual map of how the 2-aminothiazole core interacts with the kinase hinge (modeled on Abl kinase).

Caption: Schematic interaction map of the 2-aminothiazole core with the kinase hinge region (e.g., Abl Met318).

Diagram 3: Discovery Pipeline

The logical flow from hit identification to lead optimization for this scaffold.

Caption: Iterative drug discovery pipeline for 2-aminothiazole kinase inhibitors.

Experimental Protocols

Chemical Synthesis: General Hantzsch Protocol

Objective: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Reagents:

-

Ethyl acetoacetate (or

-chloro derivative). -

Ethanol (solvent).

-

Iodine (catalyst if starting from unhalogenated ketone).

Procedure:

-

Preparation: Dissolve 1.0 equivalent of the

-haloketone (e.g., ethyl 2-chloroacetoacetate) in absolute ethanol (0.5 M concentration). -

Addition: Add 1.1 equivalents of thiourea.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.

-

Workup: Cool the reaction to room temperature. The hydrobromide/hydrochloride salt of the product often precipitates.

-

Neutralization: Filter the solid and suspend in water. Neutralize with saturated aqueous NaHCO₃ to release the free base.

-

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the

-proton signal of the ketone and the appearance of the aromatic thiazole signal (if C5 is unsubstituted) or the specific alkyl signals. The -NH2 protons typically appear as a broad singlet around 7.0–8.0 ppm.

Biochemical Assay: Kinase Inhibition (ADP-Glo™)

Objective: Determine the IC50 of the synthesized 2-aminothiazole derivative against a target kinase (e.g., Src or Abl).

Principle: The assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Workflow:

-

Reaction Assembly: In a 384-well white plate, mix:

-

2 µL of Kinase (e.g., 2 nM final conc).

-

2 µL of Substrate/ATP mix (e.g., 10 µM ATP, 0.2 µg/µL peptide substrate).

-

1 µL of Test Compound (variable concentrations in DMSO).

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce luciferase signal. Incubate for 30 minutes.

-

Measurement: Read luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

References

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[4][5][6] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825).[5] Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[6][7] Retrieved from [Link]

-

Engel, M., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Developing Anticancer Agents from 2-Aminothiazole Precursors

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including several clinically approved anticancer drugs.[1][2] Its versatile structure allows for extensive modification, enabling the fine-tuning of biological activity against numerous oncology targets.[3][4] This guide provides an in-depth exploration of the strategic development of novel anticancer agents from 2-aminothiazole precursors. We will delve into the rationale behind synthetic strategies, detail robust protocols for synthesis and biological evaluation, and analyze the critical structure-activity relationships (SAR) that govern efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in the discovery of next-generation cancer therapeutics.

The 2-Aminothiazole Scaffold: A Privileged Structure in Oncology

The significance of the 2-aminothiazole core is exemplified by its incorporation into successful anticancer drugs like Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][5] This scaffold's value lies in its unique electronic properties and its ability to form key hydrogen bonds and other non-covalent interactions with biological targets. The amino group at the C2 position serves as a crucial handle for derivatization, allowing for the attachment of various pharmacophores that can modulate potency, selectivity, and pharmacokinetic properties.[3][4]

The anticancer mechanisms of 2-aminothiazole derivatives are diverse and target several hallmarks of cancer.[1][5] The most prominent mechanisms include:

-

Inhibition of Protein Kinases: Many derivatives are potent inhibitors of kinases crucial for cancer cell signaling, such as Src, Abl, VEGFR, PI3K, and Aurora kinases.[1][5][6][7]

-

Disruption of Microtubule Dynamics: A significant class of these compounds functions as tubulin polymerization inhibitors, often by binding to the colchicine site.[3][8][9] This action disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

-

Modulation of Epigenetic Targets: Certain derivatives have been shown to inhibit histone deacetylases (HDAC), influencing gene expression and promoting cancer cell death.[3]

This inherent versatility makes the 2-aminothiazole scaffold a fertile starting point for novel drug discovery campaigns.

Strategic Approaches to Synthesis

The most prevalent and reliable method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[2][10][11] This reaction is a classic condensation between an α-haloketone and a compound containing a thioamide moiety, typically thiourea.

Causality Behind the Hantzsch Synthesis: The choice of the Hantzsch synthesis is rooted in its reliability, broad substrate scope, and generally high yields.[10][11] The mechanism involves the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10] By selecting different α-haloketones and substituted thioureas, a diverse library of analogs can be readily generated, making it an ideal tool for exploring structure-activity relationships.

Caption: General workflow for Hantzsch 2-aminothiazole synthesis.

Protocol: Synthesis of a Model Derivative (4-phenylthiazol-2-amine)

This protocol describes the synthesis of a foundational 2-aminothiazole derivative using the Hantzsch method.

Materials:

-

2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

-

Thiourea

-

Ethanol, 95%

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 30 mL of 95% ethanol.

-

Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C). Maintain a gentle reflux with continuous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Scientist's Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps while being a relatively benign solvent. The 3-hour duration is typically sufficient for the reaction to proceed to completion for these simple substrates.

-

-

Cooling and Precipitation: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The product, hydrobromide salt, may begin to precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Neutralization and Isolation: Slowly add a saturated solution of sodium bicarbonate to the stirred mixture until the solution is neutral or slightly basic (pH ~7-8), confirmed with pH paper. This deprotonates the amine and precipitates the free base form of the product.

-

Self-Validation Check: The addition of base is a critical step. The initial product forms as a hydrobromide salt, which is often soluble. Neutralization yields the insoluble free amine, providing a visual confirmation of product formation and allowing for isolation by filtration.

-

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight. The expected product is 4-phenylthiazol-2-amine as a pale yellow solid.

-

Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Unveiling the Mechanism of Action

Understanding the mechanism by which a compound exerts its anticancer effect is paramount. 2-aminothiazole derivatives often target key signaling pathways that are dysregulated in cancer. For instance, many act as ATP-competitive inhibitors of protein kinases.

Caption: Simplified PI3K/Akt pathway inhibited by a 2-aminothiazole agent.

Other derivatives function by inhibiting tubulin polymerization. This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell is unable to complete mitosis and ultimately undergoes programmed cell death, or apoptosis.[8][12]

Protocol: In Vitro Anticancer Evaluation

Once a compound is synthesized and purified, its biological activity must be assessed. The following are standard protocols for initial in vitro evaluation.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well microplate

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

Scientist's Note: The incubation time is critical. A 48- or 72-hour period is standard to allow for at least two cell doubling times, ensuring that effects on proliferation can be accurately measured.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Procedure Outline:

-

Treat Cells: Culture cells in 6-well plates and treat with the test compound (at concentrations around its IC₅₀) for 24 hours.

-

Harvest & Fix: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol. Fixation permeabilizes the cells and preserves their DNA content.

-

Stain DNA: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

-

Acquire Data: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Analyze: Deconvolute the resulting histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is characteristic of tubulin polymerization inhibitors.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-aminothiazole scaffold is key to optimizing anticancer activity. SAR studies reveal which chemical features are critical for potency and selectivity.[1][4]

Caption: Key modification points on the 2-aminothiazole scaffold for SAR.

The following table summarizes representative SAR data from the literature, showcasing how substitutions influence cytotoxic activity.

| Compound ID | C4-Substitution | C5-Substitution | 2-Amino Substitution | Cell Line | IC₅₀ (µM) | Key Insight | Reference |

| Analog 20 | - (part of butylidene) | - (part of butylidene) | Benzylamine | SHG-44 (Glioma) | 4.03 | Fused lipophilic rings at C4/C5 are beneficial for cytotoxicity. | [5][13] |

| Analog 20 | - (part of butylidene) | - (part of butylidene) | Benzylamine | H1299 (Lung) | 4.89 | Activity is maintained across different cancer types. | [5][13] |

| Analog 28 | 2,4-dichlorophenyl | Amide linkage | Pyridine moiety | HT29 (Colon) | 0.63 | Complex amide structures at C4 can lead to potent, sub-micromolar activity. | [5] |

| Compound 11 | Phenyl | 5-benzyl | N-acylated | U251 (Glioblastoma) | - | N-acylation can confer selectivity against specific cancer types like glioblastoma. | [5] |

| Compound 19 | Phenyl with 3,4,5-trimethoxy | H | - | - | - | The trimethoxy phenyl group is a critical feature for many tubulin inhibitors. | [5] |

Data presented is for illustrative purposes and synthesizes findings from multiple sources.

Key SAR Takeaways:

-

C4/C5 Positions: Lipophilic and aromatic substituents at the C4 and C5 positions are frequently associated with enhanced potency.[5][13] For tubulin inhibitors, a substituted phenyl ring at C4 is often a key feature.[5]

-

C2-Amino Group: Modification of the 2-amino group, for example by acylation or the introduction of complex side chains, is a primary strategy for modulating target engagement, particularly for kinase inhibitors.[4]

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly valuable precursor for the development of novel anticancer agents due to its synthetic tractability and biological promiscuity against key cancer targets. The protocols and strategic insights provided herein offer a robust framework for researchers to design, synthesize, and evaluate new derivatives. Future efforts should focus on leveraging computational modeling to refine SAR predictions and on developing derivatives with improved selectivity and optimized pharmacokinetic profiles to minimize off-target effects and enhance their therapeutic index. The continued exploration of this privileged scaffold holds immense promise for the future of oncology drug discovery.

References

- 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024). Oncology Research.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Archiv der Pharmazie.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information.

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Odessa University.

-

2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. (2009). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, antitumor activity and preliminary structure-activity relationship of 2-aminothiazole derivatives. (n.d.). Semantic Scholar. Available at: [Link]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.). Odessa University.

-

Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.). ResearchGate. Available at: [Link]

-

Design of 2‐aminothiazole CHK1 inhibitors. (n.d.). ResearchGate. Available at: [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLOS ONE. Available at: [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Available at: [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. Available at: [Link]

-

Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. Available at: [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Available at: [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

Application Note: LC-MS Analysis & Reaction Monitoring of 2-Amino-5-bromothiazole-4-carbonitrile

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the analysis of 2-Amino-5-bromothiazole-4-carbonitrile (ABTC). This compound is a critical scaffold in the synthesis of kinase inhibitors and disperse dyes. Due to the presence of a polar exocyclic amine, an electron-withdrawing nitrile group, and a labile bromine atom, ABTC presents specific analytical challenges including peak tailing and potential on-column degradation. This guide provides a self-validating workflow for monitoring the consumption of ABTC in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging its distinct isotopic signature.

Physicochemical Profiling & MS Detection Strategy

Structural Analysis & Ionization Logic

To design an effective method, one must first understand the analyte's behavior in the mass spectrometer. ABTC contains a basic amine and an electron-deficient thiazole ring.

-

Ionization Mode: Electrospray Ionization in Positive mode (ESI+) is the gold standard here. The exocyclic amine (

) is readily protonated under acidic conditions. -

Isotopic Fingerprint: The most critical diagnostic tool for this molecule is the bromine atom. Natural bromine exists as two stable isotopes,

and-

Monoisotopic Mass (

): ~203.92 Da -

Observed m/z ([M+H]

): A distinct doublet at 204.9 and 206.9 with equal intensity.

-

Critical Insight: In reaction monitoring, the disappearance of this 1:1 doublet is the primary indicator of successful cross-coupling (substitution of the Br).

Visualization: MS Logic Flow

The following diagram illustrates the decision matrix for identifying ABTC and its common reaction products.

Chromatographic Method Development

Column Selection Strategy

Standard C18 columns often result in peak tailing for aminothiazoles due to secondary interactions with residual silanols.

-

Recommendation: Use a Polar-Embedded C18 or a High-Strength Silica (HSS) T3 column. These phases are designed to retain polar molecules and resist dewetting in high-aqueous conditions.

-

Alternative: Phenyl-Hexyl columns can offer unique selectivity for the aromatic thiazole ring via

interactions.

Mobile Phase Chemistry

-

Solvent A: Water + 0.1% Formic Acid (FA). The FA ensures the amine is protonated (

), improving solubility and ESI+ sensitivity. -

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid. Methanol can be used but often generates higher backpressure and slightly broader peaks for this class of compounds.

Optimized Gradient Protocol (UPLC/HPLC)

| Parameter | Value |

| Column | Waters Acquity HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Flow Rate | 0.6 mL/min (UPLC) / 1.0 mL/min (HPLC) |

| Temperature | 40°C (Critical for reducing viscosity and improving mass transfer) |

| Injection Vol | 1 - 5 µL |

| Detection | UV @ 254 nm (aromatic) & 280 nm; MS (ESI+) |

Gradient Table:

| Time (min) | %A (Water/FA) | %B (ACN/FA) | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 0.50 | 95 | 5 | Hold (Load) |

| 4.00 | 5 | 95 | Linear Ramp |

| 5.00 | 5 | 95 | Wash |

| 5.10 | 95 | 5 | Re-equilibrate |

| 7.00 | 95 | 5 | End |

Protocol: Reaction Monitoring (Case Study: Suzuki Coupling)

This protocol describes monitoring the coupling of ABTC with Phenylboronic acid to form 2-amino-5-phenylthiazole-4-carbonitrile .

Sample Preparation (The "Quench & Dilute" Method)

Direct injection of reaction mixtures is the leading cause of MS source contamination.

-

Sampling: Aliquot 20 µL of the reaction mixture.

-

Quench: Add to 180 µL of Cold Methanol . This precipitates inorganic salts (catalysts/bases) and stops the reaction.

-

Clarification: Centrifuge at 10,000 rpm for 3 minutes or filter through a 0.2 µm PTFE filter.

-

Dilution: Dilute the supernatant 1:100 with Water:ACN (90:10) .

-

Why? High organic content causes early eluting peaks to distort (solvent effect). Starting with high water ensures the analyte focuses at the head of the column.

-

Data Interpretation[1][2][3][4][5]

-

Starting Material (ABTC): Look for doublet at m/z 205/207 .

-

Product (Coupled): Look for a single peak at m/z 202 (205 - 79 [Br] + 77 [Ph] - 1 [H]). Note: The Br isotope pattern must disappear.

-

Debrominated Impurity: Look for m/z 126 . This indicates "protodehalogenation," a common side reaction if the catalyst is too active or water is present.

Visualization: Reaction Workflow

Troubleshooting & Impurity Profiling

When analyzing ABTC, several specific degradation pathways can occur. Use this table to identify unknown peaks.

| Species | Modification | m/z (ESI+) | Isotope Pattern | Likely Cause |

| ABTC (SM) | None | 205 / 207 | 1:1 Doublet | N/A |

| Des-bromo | -Br, +H | 126 | Single | Pd-catalyzed reduction (Protodehalogenation) |

| Hydrolysis | -CN | 223 / 225 | 1:1 Doublet | High pH aqueous workup; Acidic heating |

| Dimer | Homocoupling | ~328 | Complex | Oxidative coupling of SM |

Expert Tip: If you observe a split peak for the main compound, check the pH of your mobile phase. The aminothiazole can tautomerize (amino vs. imino forms). Ensuring the pH is well below the pKa (using 0.1% Formic Acid) locks the molecule in the protonated form, sharpening the peak.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Scale-Up Synthesis of 2-Amino-5-bromothiazole-4-carbonitrile: An Application Note and Protocol

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. The strategic introduction of a bromine atom at the 5-position and a carbonitrile group at the 4-position of this ring system yields 2-Amino-5-bromothiazole-4-carbonitrile, a highly versatile building block for drug discovery and development. The presence of three distinct functional groups—an amino group, a bromo substituent, and a nitrile moiety—offers multiple points for diversification, enabling the rapid generation of compound libraries for screening and lead optimization. This application note provides a comprehensive, scalable, and validated two-step protocol for the synthesis of this key intermediate, designed for researchers and professionals in the pharmaceutical and chemical industries.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence, commencing with the preparation of a key α-halonitrile intermediate followed by a classical Hantzsch thiazole synthesis. This approach is designed for scalability, employing readily available starting materials and robust reaction conditions.

Step 1: Synthesis of 2-Bromo-2-cyanoacetamide. The initial step involves the selective monobromination of 2-cyanoacetamide. This transformation is critical as it generates the requisite α-halocarbonyl precursor for the subsequent cyclization. Direct bromination using elemental bromine in a suitable solvent provides a direct and scalable route to this intermediate[1].

Step 2: Hantzsch Thiazole Synthesis. The cornerstone of this strategy is the Hantzsch thiazole synthesis, a reliable and widely utilized method for the construction of the 2-aminothiazole ring system[2][3][4][5][6][7]. In this step, 2-bromo-2-cyanoacetamide is condensed with thiourea. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the thiourea sulfur on the electrophilic carbon bearing the bromine, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

Overall Synthetic Workflow:

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

PART 1: Synthesis of 2-Bromo-2-cyanoacetamide

This protocol is adapted from a patented procedure for the selective monobromination of 2-cyanoacetamide[1].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (on a 1 mol scale) | Molar Equivalents |

| 2-Cyanoacetamide | 84.08 | 84.08 g | 1.0 |

| Bromine | 159.80 | 159.80 g (51.2 mL) | 1.0 |

| Carbon Tetrachloride | 153.81 | 1 L | - |

Procedure:

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), suspend 2-cyanoacetamide (84.08 g, 1.0 mol) in carbon tetrachloride (1 L).

-

Bromine Addition: Heat the suspension to a gentle reflux (approximately 77 °C). Slowly add bromine (159.80 g, 1.0 mol) dropwise from the addition funnel over a period of 2-3 hours. The reaction mixture will gradually become lighter in color as the bromine is consumed.

-

Reaction Monitoring: Maintain the reaction at reflux for an additional 2-4 hours after the bromine addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold carbon tetrachloride.

-

Drying: Dry the product under vacuum to afford 2-bromo-2-cyanoacetamide as a solid. The crude product is typically of high purity and can be used in the next step without further purification.

Expected Yield: 85-95%

PART 2: Synthesis of this compound

This procedure is a modified Hantzsch thiazole synthesis, a widely used method for preparing 2-aminothiazoles[2][3].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (on a 0.5 mol scale) | Molar Equivalents |

| 2-Bromo-2-cyanoacetamide | 162.98 | 81.49 g | 1.0 |

| Thiourea | 76.12 | 38.06 g | 1.0 |

| Ethanol (95%) | 46.07 | 500 mL | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

Procedure:

-